Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al
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Overview
Description
Preparation Methods
The synthesis of Ac-ESMD-CHO involves the sequential coupling of amino acids to form the tetrapeptide chain. The process typically starts with the protection of functional groups on the amino acids to prevent unwanted side reactions. The amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). After the formation of the tetrapeptide, the protecting groups are removed, and the aldehyde group is introduced at the C-terminus .
Chemical Reactions Analysis
Ac-ESMD-CHO primarily undergoes reactions related to its role as a caspase inhibitor. It inhibits the proteolytic cleavage of the caspase-3 precursor peptide at the Glu-Ser-Met-Asp site, blocking the formation of the active caspase-3 subunit . The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions used in biological assays .
Scientific Research Applications
Ac-ESMD-CHO is widely used in scientific research to study apoptosis and related cellular processes. Its ability to inhibit caspase-3 and caspase-7 makes it a valuable tool in the investigation of cell death mechanisms, particularly in the context of diseases such as cancer and neurodegenerative disorders . Researchers use Ac-ESMD-CHO to understand how caspase inhibition can prevent cell death and to explore potential therapeutic applications for conditions where excessive apoptosis is a factor .
Mechanism of Action
Ac-ESMD-CHO exerts its effects by binding to the active site of caspase-3 and caspase-7, preventing the proteolytic cleavage of their precursor peptides. This inhibition blocks the formation of the active caspase subunits, thereby preventing the execution of apoptosis . The molecular targets of Ac-ESMD-CHO are the caspase-3 and caspase-7 enzymes, and its action involves the disruption of the apoptotic signaling pathway .
Comparison with Similar Compounds
Similar compounds to Ac-ESMD-CHO include other caspase inhibitors such as Ac-DQMD-CHO and Ac-DEVD-CHO. These compounds also inhibit caspase activity but may differ in their specificity and potency. For example, Ac-DQMD-CHO has been shown to have a slightly more flexible structure compared to Ac-ESMD-CHO, which can affect its binding affinity and inhibitory activity . The uniqueness of Ac-ESMD-CHO lies in its specific inhibition of caspase-3 and caspase-7, making it particularly useful for studies focused on these enzymes .
Properties
IUPAC Name |
4-acetamido-5-[[1-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O10S/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTYMGFOGZRIHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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